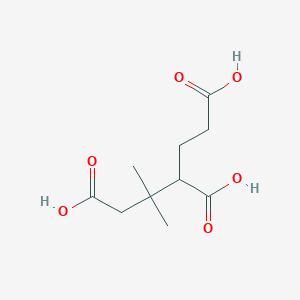

2,2-Dimethylpentane-1,3,5-tricarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Dimethylpentane-1,3,5-tricarboxylic acid (DMPT) is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a carboxylic acid that contains three carboxyl groups and a methyl group on each of the second and fourth carbon atoms. It is a white crystalline powder that is soluble in water and has a melting point of 183-185℃. DMPT is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism Of Action

The mechanism of action of 2,2-Dimethylpentane-1,3,5-tricarboxylic acid is not fully understood, but it is believed to be related to its ability to modulate the expression of genes involved in various biological processes. 2,2-Dimethylpentane-1,3,5-tricarboxylic acid has been shown to upregulate the expression of genes involved in the immune response, stress response, and energy metabolism. It has also been shown to downregulate the expression of genes involved in inflammation and cell proliferation.

Biochemical And Physiological Effects

2,2-Dimethylpentane-1,3,5-tricarboxylic acid has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the activation of signaling pathways, and the regulation of enzyme activity. 2,2-Dimethylpentane-1,3,5-tricarboxylic acid has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the levels of reactive oxygen species and lipid peroxidation. 2,2-Dimethylpentane-1,3,5-tricarboxylic acid has also been shown to increase the levels of neurotransmitters, such as dopamine and serotonin, and to improve cognitive function.

Advantages And Limitations For Lab Experiments

2,2-Dimethylpentane-1,3,5-tricarboxylic acid has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. 2,2-Dimethylpentane-1,3,5-tricarboxylic acid is also soluble in water, which makes it easy to administer to cells or animals. However, 2,2-Dimethylpentane-1,3,5-tricarboxylic acid has some limitations for lab experiments, including its potential to interfere with other experimental conditions and its potential to have different effects on different cell types or animal models.

Future Directions

There are several future directions for 2,2-Dimethylpentane-1,3,5-tricarboxylic acid research, including the identification of its molecular targets, the development of more efficient synthesis methods, and the optimization of its applications in medicine, agriculture, and industry. 2,2-Dimethylpentane-1,3,5-tricarboxylic acid has the potential to be developed into a novel therapeutic agent for various diseases, such as cancer and viral infections. It also has the potential to be used as a natural alternative to antibiotics and growth promoters in animal feed. Finally, 2,2-Dimethylpentane-1,3,5-tricarboxylic acid has the potential to be developed into a green and sustainable chemical for various industrial applications.

Synthesis Methods

2,2-Dimethylpentane-1,3,5-tricarboxylic acid can be synthesized using various methods, including the reaction of 2,2-dimethyl-1,3-propanediol with maleic anhydride in the presence of a catalyst, the reaction of 2,2-dimethyl-1,3-propanediol with fumaric acid, and the reaction of 2,2-dimethyl-1,3-propanediol with maleic acid. The most commonly used method is the reaction of 2,2-dimethyl-1,3-propanediol with maleic anhydride in the presence of a catalyst. This method is simple, efficient, and yields high purity 2,2-Dimethylpentane-1,3,5-tricarboxylic acid.

Scientific Research Applications

2,2-Dimethylpentane-1,3,5-tricarboxylic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, 2,2-Dimethylpentane-1,3,5-tricarboxylic acid has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. In agriculture, 2,2-Dimethylpentane-1,3,5-tricarboxylic acid has been used as a feed additive for livestock, poultry, and fish to improve their growth performance, feed conversion rate, and resistance to stress. In industry, 2,2-Dimethylpentane-1,3,5-tricarboxylic acid has been used as a corrosion inhibitor for metals, a plasticizer for polymers, and a dye intermediate for textiles.

properties

CAS RN |

62934-90-1 |

|---|---|

Product Name |

2,2-Dimethylpentane-1,3,5-tricarboxylic acid |

Molecular Formula |

C10H16O6 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

2,2-dimethylpentane-1,3,5-tricarboxylic acid |

InChI |

InChI=1S/C10H16O6/c1-10(2,5-8(13)14)6(9(15)16)3-4-7(11)12/h6H,3-5H2,1-2H3,(H,11,12)(H,13,14)(H,15,16) |

InChI Key |

SRXBEKYXSVLAPC-UHFFFAOYSA-N |

SMILES |

CC(C)(CC(=O)O)C(CCC(=O)O)C(=O)O |

Canonical SMILES |

CC(C)(CC(=O)O)C(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B31461.png)

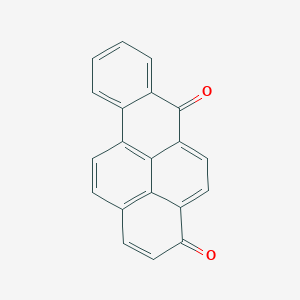

![Benzo[a]pyrene-1,6-dione](/img/structure/B31467.png)

![8-Hydroxybenzo[a]pyrene](/img/structure/B31493.png)

![(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid](/img/structure/B31494.png)